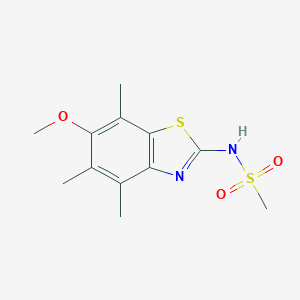

S-(+)-O-Desmethylraclopride hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"S-(+)-O-Desmethylraclopride hydrobromide" is a chemical compound of interest in various scientific studies. Its analysis encompasses several aspects, including synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "S-(+)-O-Desmethylraclopride hydrobromide" involves complex chemical processes. For instance, research on the synthesis of related compounds demonstrates intricate steps involving reactions of specific precursors to achieve the desired molecular structure. An example is the synthesis of radiochemical [18F]Fluororaclopride, which is accomplished via a two-step synthesis involving [18F]fluoride displacement and subsequent alkylation of a secondary amine precursor (Kiesewetter et al., 1989).

Molecular Structure Analysis

The molecular structure of "S-(+)-O-Desmethylraclopride hydrobromide" and related compounds can be complex, with precise arrangements of atoms and bonds. For example, the crystal structure of similar compounds has been determined by methods like X-ray diffraction, revealing specific space groups and unit cell dimensions (Singh & Ahmed, 1969).

Chemical Reactions and Properties

The chemical reactions and properties of compounds like "S-(+)-O-Desmethylraclopride hydrobromide" involve interactions with various reagents and under different conditions. For example, the synthesis of analogues from methoxy-substituted benzoic acids involves treatments with different reagents to achieve specific chemical transformations (Hong & Lee, 2014).

Physical Properties Analysis

The physical properties of such compounds are often characterized by techniques like Differential Scanning Calorimetry (DSC), determining properties like freezing points, density, and viscosity. Studies on similar compounds provide insights into their physical behavior under various conditions (Alomar et al., 2013).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are key aspects of these compounds. Research on related compounds shows how they react under different conditions and their stability in various environments. For instance, studies on the synthesis and reactivity of oxosulfidomolybdenum(VI) complexes provide insights into their chemical behavior (Laughlin et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

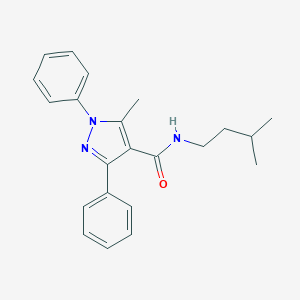

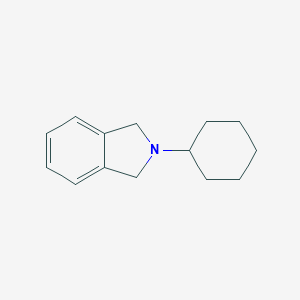

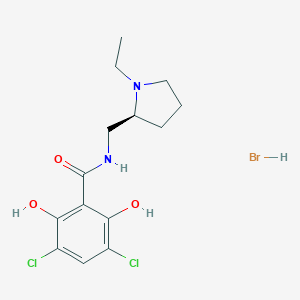

3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dihydroxybenzamide;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWAHQQBHAKCTN-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrCl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585125 |

Source

|

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(+)-O-Desmethylraclopride hydrobromide | |

CAS RN |

113310-88-6 |

Source

|

| Record name | 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,6-dihydroxybenzamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)